2-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide
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Overview
Description
2-Bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C10H14BrNO3S. It is a brominated sulfonamide derivative, which is often used in various chemical reactions and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common method includes the reaction of 2-bromobenzenesulfonyl chloride with 1-methoxypropan-2-amine under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonamides, oxidized or reduced derivatives, and coupled products with extended aromatic systems .
Scientific Research Applications
2-Bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide: Similar compounds include other brominated sulfonamides and methoxy-substituted benzenesulfonamides.
1-Bromo-4-(2-methoxypropan-2-yl)benzene: Another related compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, methoxy, and sulfonamide groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in synthetic chemistry and biological research .
Properties
Molecular Formula |
C10H14BrNO3S |
---|---|
Molecular Weight |
308.19 g/mol |
IUPAC Name |
2-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c1-8(7-15-2)12-16(13,14)10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
SNAIUCZYPRKWSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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